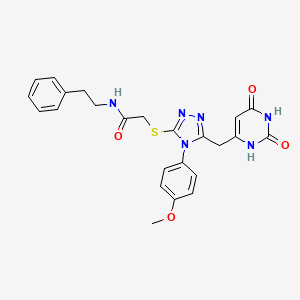

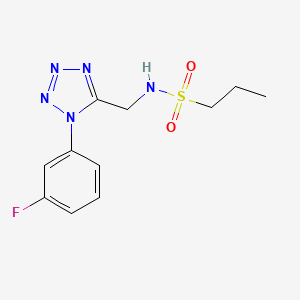

![molecular formula C16H11ClN6OS2 B2490702 2-((3-(4-氯苯基)-[1,2,4]三唑并[4,3-b]吡啶-6-基)硫代)-N-(噻唑-2-基)乙酰胺 CAS No. 852373-48-9](/img/structure/B2490702.png)

2-((3-(4-氯苯基)-[1,2,4]三唑并[4,3-b]吡啶-6-基)硫代)-N-(噻唑-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of heterocyclic compounds, including those with the triazolo[4,3-b]pyridazine core, often involves multi-step reactions starting from readily available precursors. For instance, Karpina et al. (2019) detail a method for synthesizing novel acetamides with an oxadiazole cycle, highlighting a general approach that may be applicable to the synthesis of our compound of interest. This process involves steps like hydrazinolysis, ester formation, and hydrolysis to obtain the final products (Karpina, S. S. Kovalenko, S. Kovalenko, O. Zaremba, O. V. Silin, & Thierry Langer, 2019).

Molecular Structure Analysis

The molecular structure of similar compounds is often elucidated using spectroscopic techniques such as IR, NMR, and XRD. Sallam et al. (2021) synthesized a pyridazine analog and confirmed its structure using XRD, which could be a similar approach to analyzing the molecular structure of our compound (Sallam, Y. H. Mohammed, F. H. Al-Ostoot, M. A. Sridhar, & S. Khanum, 2021).

Chemical Reactions and Properties

Chemical reactions involving the triazolo[4,3-b]pyridazine core include condensation, cyclization, and functional group transformations. The reactivity can be influenced by substituents on the triazolo and pyridazine rings, affecting the compound's chemical properties and potential bioactivity. For example, modifications on the triazolo[4,3-b]pyridazine core have been explored for their antibacterial and anticancer activities, indicating the versatility of these compounds in chemical synthesis and potential applications (Mamta, R. Aggarwal, Rachna Sadana, Jeziel Ilag, & Garima Sumran, 2019).

科学研究应用

杂环化合物和生物学性质

融合的杂环1,2,4-三唑类化合物,如2-((3-(4-氯苯基)-[1,2,4]三唑并[4,3-b]吡啶-6-基)硫代)-N-(噻唑-2-基)乙酰胺,由于其一系列有趣的生物学性质而受到重视。这包括新化合物的开发及其生物学评估,这对于扩展药物化学应用(Karpina et al., 2019)至关重要。

结构分析和密度泛函理论计算

化合物的结构在其应用中起着关键作用。例如,通过XRD等技术进行结构分析和密度泛函理论计算有助于理解分子性质和相互作用,这对于其在药物化学中的应用至关重要(Sallam et al., 2021)。

衍生物的合成和生物活性

新衍生物的合成及其生物活性评估是另一个关键应用。这包括探索具有潜在生物活性的新化合物,可以为抗菌、抗真菌或抗肿瘤应用等各个领域做出贡献(Shiradkar & Kale, 2006)。

杀虫评估

这些化合物的一些衍生物被评估其杀虫性能。这可能导致新型、潜在更有效的杀虫剂的开发,有助于农业和环境科学(Fadda et al., 2017)。

作用机制

Mode of Action

Similar compounds have been found to interact with dna, potentially acting as dna intercalators . These compounds can insert themselves between the base pairs of the DNA helix, disrupting its structure and interfering with processes such as DNA replication and transcription .

Biochemical Pathways

Given its potential role as a DNA intercalator, it could affect various pathways related to DNA replication, transcription, and repair . The downstream effects of these disruptions could include cell cycle arrest and apoptosis, particularly in rapidly dividing cells .

Pharmacokinetics

As a result, its bioavailability, half-life, metabolism, and excretion are currently unknown . Further pharmacokinetic studies are needed to understand how this compound is absorbed and distributed in the body, how it is metabolized, and how it is eliminated.

Result of Action

The molecular and cellular effects of this compound’s action are largely unknown. If it acts as a DNA intercalator, it could disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis . This could potentially have therapeutic applications in conditions characterized by rapid cell division, such as cancer .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect its stability and activity Additionally, the compound’s efficacy could be influenced by the specific cellular and tissue environments in which it acts

属性

IUPAC Name |

2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN6OS2/c17-11-3-1-10(2-4-11)15-21-20-12-5-6-14(22-23(12)15)26-9-13(24)19-16-18-7-8-25-16/h1-8H,9H2,(H,18,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTLEBYZDMAPOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC=CS4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN6OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

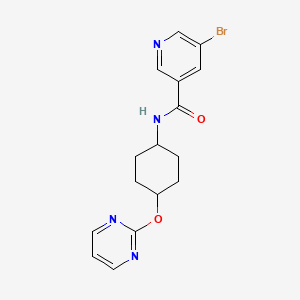

![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2490622.png)

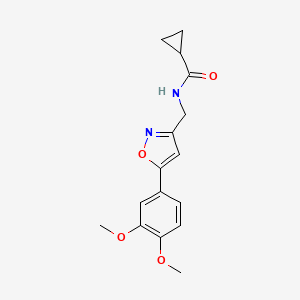

![(3Z)-1-(3-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2490623.png)

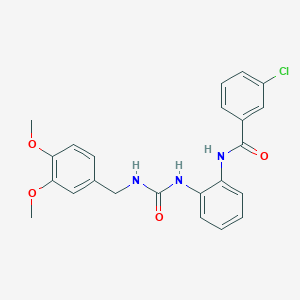

![N-[2-[[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2490626.png)

![(Z)-3-(furan-2-ylmethyl)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2490631.png)

![1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B2490632.png)

![Lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2490636.png)

![Spiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B2490639.png)

![N-(4-bromophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2490640.png)